N-cyclohexyl-N-methyl-4-propoxybenzamide
Description
N-cyclohexyl-N-methyl-4-propoxybenzamide is a benzamide derivative characterized by a central benzene ring substituted with a propoxy group at the para position. The nitrogen atom of the benzamide moiety is further substituted with a cyclohexyl and a methyl group. This structure confers unique physicochemical properties, including lipophilicity influenced by the cyclohexyl and propoxy groups, and steric effects from the N-methyl substitution.
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-4-propoxybenzamide |
InChI |
InChI=1S/C17H25NO2/c1-3-13-20-16-11-9-14(10-12-16)17(19)18(2)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3 |
InChI Key |
WBBCOMPQXPGNOH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Structural Insights
- Crystallographic Data : Compounds like 4-Methoxy-N-methylbenzamide exhibit planar amide groups (dihedral angle 10.6°), enabling intermolecular N–H⋯O hydrogen bonds and C–H⋯C interactions, which stabilize crystal structures . In contrast, bulkier substituents (e.g., cyclohexyl groups) likely disrupt such interactions, increasing amorphous character and solubility .
- Synthetic Utility: Benzamides with para-alkoxy groups are common intermediates.
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